(3S)-3-Fluorobutanoic acid
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Overview
Description
(3S)-3-Fluorobutanoic acid is an organic compound characterized by the presence of a fluorine atom attached to the third carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Fluorobutanoic acid typically involves the introduction of a fluorine atom into a butanoic acid precursor. One common method is the enantioselective fluorination of a suitable butanoic acid derivative using chiral catalysts. This process ensures the selective formation of the (3S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions are conducted under controlled conditions to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3-fluorobutanone or 3-fluorobutanal.
Reduction: Formation of 3-fluorobutanol.
Substitution: Formation of 3-azidobutanoic acid or 3-thiobutanoic acid.
Scientific Research Applications
(3S)-3-Fluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3R)-3-Fluorobutanoic acid: The enantiomer of (3S)-3-Fluorobutanoic acid, with different stereochemistry and potentially different biological activity.
3-Chlorobutanoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
3-Bromobutanoic acid: Another halogenated analog with a bromine atom, exhibiting distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution can enhance drug efficacy and metabolic stability.
Properties
IUPAC Name |
(3S)-3-fluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZLYBOVPBJRAG-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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